molecular formula C11H17N2O+ B257245 3-(Diethylcarbamoyl)-1-methylpyridinium

3-(Diethylcarbamoyl)-1-methylpyridinium

Cat. No. B257245
M. Wt: 193.27 g/mol
InChI Key: BEPUNMMUQLADTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diethylcarbamoyl)-1-methylpyridinium (DCMP) is a quaternary ammonium compound that has been studied for its potential use as a biological stain, a reagent for the detection of certain enzymes, and as a tool for the study of ion channels.

Scientific Research Applications

3-(Diethylcarbamoyl)-1-methylpyridinium has been used as a biological stain for the detection of certain enzymes, such as cholinesterases and acetylcholinesterases. It has also been used as a tool for the study of ion channels, particularly the nicotinic acetylcholine receptor, due to its ability to block the receptor's ion channel activity.

Mechanism of Action

3-(Diethylcarbamoyl)-1-methylpyridinium acts as a competitive inhibitor of the nicotinic acetylcholine receptor by binding to the receptor's ion channel and blocking the flow of ions. This results in a decrease in the receptor's activity and a subsequent decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
3-(Diethylcarbamoyl)-1-methylpyridinium has been shown to have a variety of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, modulation of potassium channels, and inhibition of calcium influx. These effects can lead to changes in neurotransmitter release, neuronal excitability, and synaptic transmission.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Diethylcarbamoyl)-1-methylpyridinium in lab experiments is its ability to selectively block the activity of the nicotinic acetylcholine receptor, allowing for the study of its role in various physiological processes. However, 3-(Diethylcarbamoyl)-1-methylpyridinium has limitations in that it may not be selective for the nicotinic acetylcholine receptor and may also affect other ion channels.

Future Directions

For the use of 3-(Diethylcarbamoyl)-1-methylpyridinium include further studies of its mechanism of action, its potential use as a tool for the study of ion channels, and its possible therapeutic applications in the treatment of neurological disorders. Additionally, new synthetic methods for 3-(Diethylcarbamoyl)-1-methylpyridinium and related compounds may lead to the development of more selective and potent inhibitors of ion channels.

Synthesis Methods

3-(Diethylcarbamoyl)-1-methylpyridinium can be synthesized by reacting 3-picoline with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

properties

Product Name

3-(Diethylcarbamoyl)-1-methylpyridinium

Molecular Formula

C11H17N2O+

Molecular Weight

193.27 g/mol

IUPAC Name

N,N-diethyl-1-methylpyridin-1-ium-3-carboxamide

InChI

InChI=1S/C11H17N2O/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10/h6-9H,4-5H2,1-3H3/q+1

InChI Key

BEPUNMMUQLADTP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C[N+](=CC=C1)C

Canonical SMILES

CCN(CC)C(=O)C1=C[N+](=CC=C1)C

Origin of Product

United States

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